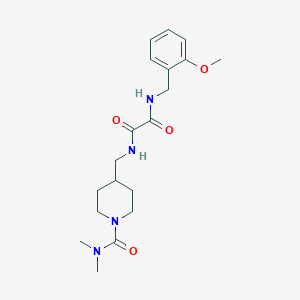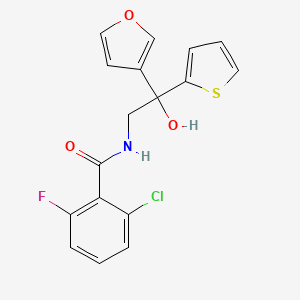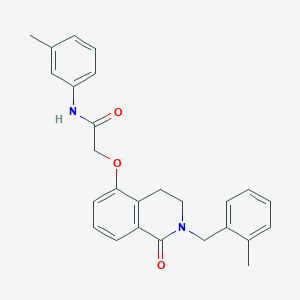
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as DPPX, is a selective blocker of the Kv4.2 potassium channel. The Kv4.2 potassium channel is a key regulator of neuronal excitability and is implicated in several neurological disorders. DPPX has been extensively studied for its potential therapeutic applications in these disorders.
Mechanism of Action
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide selectively blocks the Kv4.2 potassium channel, which is a key regulator of neuronal excitability. The Kv4.2 potassium channel is expressed in several regions of the brain, including the hippocampus, cortex, and thalamus. The blockade of the Kv4.2 potassium channel by N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide leads to a reduction in neuronal excitability, which is thought to underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to selectively block the Kv4.2 potassium channel with high affinity. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to have minimal effects on other potassium channels and ion channels, indicating its selectivity for the Kv4.2 potassium channel. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to reduce neuronal excitability in several regions of the brain, including the hippocampus, cortex, and thalamus. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to reduce seizure activity and pain in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several advantages for lab experiments. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a selective blocker of the Kv4.2 potassium channel, which allows for the specific study of this channel in neurological disorders. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to have minimal effects on other potassium channels and ion channels, which reduces the potential for off-target effects. However, N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has limitations for lab experiments. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has a short half-life, which requires frequent dosing in animal models. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide also has limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One future direction is the development of more potent and selective Kv4.2 potassium channel blockers. Another future direction is the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in human clinical trials for neurological disorders such as epilepsy, chronic pain, and schizophrenia. The potential for off-target effects and drug interactions with other medications will need to be carefully evaluated in these trials. Another future direction is the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in other neurological disorders that are thought to involve the Kv4.2 potassium channel, such as Alzheimer's disease and Parkinson's disease. Overall, the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has the potential to lead to the development of novel therapies for several neurological disorders.
Synthesis Methods
The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves the reaction of 2-methoxy-5-methylphenylamine with oxalyl chloride to form the corresponding amide. The amide is then reacted with 3,3-diphenylpropylamine to form N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, chronic pain, and schizophrenia. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to selectively block the Kv4.2 potassium channel, which is implicated in the pathophysiology of these disorders. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to reduce seizure activity in animal models of epilepsy and to reduce pain in animal models of chronic pain. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to improve cognitive function in animal models of schizophrenia.
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18-13-14-23(30-2)22(17-18)27-25(29)24(28)26-16-15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVPCTQEPUJPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622549.png)

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)

![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2622559.png)
![N-(4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2622560.png)
![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)





![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2622572.png)